Heptanophenone
Overview
Description
Synthesis Analysis
The synthesis of heptanophenone-related compounds has been explored in various contexts. For instance, the synthesis of donor-acceptor conjugated polymers incorporating a heptacyclic structure has been achieved through Stille polymerization, which involves a multifused indacenodithieno[3,2-b]thiophene arene (IDTT) unit. This unit forms a rigid and coplanar structure that enhances charge mobilities and light-harvesting abilities . Additionally, thiophene-fused heptalenes have been synthesized from azulenothiophenes via a cycloaddition reaction with dimethyl acetylenedicarboxylate, revealing their electronic properties through spectroscopic measurements .
Molecular Structure Analysis
The molecular structure of heptanophenone derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the structure of cyclodextrin complexes with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, revealing a truncated elliptical cone shape and a distorted heptagonal structure . Similarly, the structure of unsymmetrical wave-shaped heptathienoacenes has been elucidated, showing that the isomeric location of sulfur atoms significantly influences π-electronic conjugation and spectroscopic behaviors .
Chemical Reactions Analysis
Heptanophenone-related compounds participate in various chemical reactions. For example, the isomerization of heptane on bifunctional Pd/H-Beta zeolites involves both classic monomolecular reaction steps and a bimolecular mechanism where acid-catalyzed dimerization of heptene intermediates is followed by cracking into branched C7 fragments . The synthesis of unsymmetrical heptathienoacenes involves crucial steps such as cross-coupling and intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of heptanophenone derivatives have been extensively studied. Diarylheptanoids derived from wood bark exhibit significant antioxidant properties, with activities surpassing those of curcumin. These properties have been rationalized using molecular modeling and thermodynamic descriptors . In the realm of cholesterol biosynthesis, novel heptanoates and heptenoates have been synthesized as potent HMG-CoA reductase inhibitors, with their activities confirmed in HepG2 cells . Furthermore, the photophysical properties of planar heptathienoacenes based on unsymmetric dithieno[3,2-b:3',4'-d]thiophene have been characterized, providing insights into their UV-vis absorption behavior and fluorescence .
Scientific Research Applications
Diesel Engine Emissions : A study by Xiao, Ladommatos, and Zhao (2000) tested the effects of fuel aromatic and oxygenate compounds on exhaust emissions, using heptane and its blends, including heptanol, to discern the impact on smoke, oxides of nitrogen (NOx), and unburned hydrocarbon (UHC) emissions. The results indicated a rise in exhaust emissions with both toluene and methylnaphthalene, while oxygenated fuel blends showed reductions in NOx and smoke emissions, except for heptanol which showed no reduction in smoke emission (Xiao, Ladommatos, & Zhao, 2000).
Food Chemistry : In the context of food chemistry, Yang, Li, Wu, and Yang (2018) demonstrated the use of heptanol in a novel liquid-phase microextraction based on ferrofluid for extracting and determining phenolic compounds in milks and fruit juices. The study highlights the importance of chain length of alkyl alcohol in improving extraction efficiency and maintaining the integrity of ferrofluids during extraction (Yang, Li, Wu, & Yang, 2018).
Antioxidant Properties : Ponomarenko et al. (2014) explored the antioxidant activity of diarylheptanoids isolated from the bark of alder family trees. The study focused on understanding the redox reactivity of these natural polyphenols, which displayed higher antioxidant activity than curcumin, a well-known antioxidant. This research has implications for the use of diarylheptanoids in various applications due to their promising potential in antioxidative actions (Ponomarenko et al., 2014).
Optical Imaging and Drug Delivery : Gorka, Nani, and Schnermann (2018) discussed the reactivity of heptamethine cyanines, focusing on their use in imaging and drug delivery. The study emphasizes the novel chemistries manipulating the cyanine chromophore, which can address challenges in imaging and drug delivery applications (Gorka, Nani, & Schnermann, 2018).
Environmental Toxicology : In the field of environmental toxicology, Fenoglio, Grosso, Boncompagni, Gandini, Milanesi, and Barni (2009) investigated the toxic effects of heptachlor, a chlorinated insecticide, on the epidermis of Rana kl. esculenta. The study provides insights into the ecological relevance and effects of environmental toxicants on amphibian integument (Fenoglio et al., 2009).
properties
IUPAC Name |
1-phenylheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMQORVHJMUQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048194 | |
Record name | Heptanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanophenone | |
CAS RN |
1671-75-6 | |
Record name | Heptanophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1671-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptanone, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylheptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTANOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX07WP06JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.